molecular formula C23H35N3O3S B12700522 Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 82560-75-6

Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B12700522
CAS No.: 82560-75-6
M. Wt: 433.6 g/mol
InChI Key: UREKGTUQRWYBDB-UHFFFAOYSA-N
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Description

The compound Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a carbamate derivative characterized by a benzofuranyl backbone substituted with a 2,2-dimethyl group and a carbamate ester functional group. The unique structural features include:

  • A thioether linkage (-S-) connecting the carbamate group to a branched amine moiety.
  • A 2-cyanoethyl-octylamino substituent, which introduces both hydrophobicity (via the octyl chain) and polarity (via the cyano group).
  • The 2,3-dihydro-2,2-dimethyl-7-benzofuranyl core, which is common in pesticides and acetylcholinesterase inhibitors .

Properties

CAS No.

82560-75-6

Molecular Formula

C23H35N3O3S

Molecular Weight

433.6 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[2-cyanoethyl(octyl)amino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C23H35N3O3S/c1-5-6-7-8-9-10-16-26(17-12-15-24)30-25(4)22(27)28-20-14-11-13-19-18-23(2,3)29-21(19)20/h11,13-14H,5-10,12,16-18H2,1-4H3

InChI Key

UREKGTUQRWYBDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) or in situ generated Pd(0) species from PdX2 and triphenylphosphine.
  • Base: Carbonates or bicarbonates (e.g., potassium carbonate) are preferred to neutralize acids formed and facilitate the reaction.
  • Temperature: Typically 60–120 °C, with an optimal range around 80–115 °C.
  • Pressure: Carbon monoxide pressure maintained between 2 to 30 bar, often 2–15 bar.
  • Solvent: Aqueous or mixed aqueous-organic media.

Procedure Overview

  • The halogenated carbamate precursor (e.g., a bromo-substituted carbamic ester) is introduced into a pressure vessel with the palladium catalyst and triphenylphosphine.
  • Water and base (e.g., potassium carbonate) are added.
  • The vessel is sealed, purged with nitrogen, and carbon monoxide is introduced to the desired pressure.
  • The mixture is heated to the reaction temperature and maintained until carbon monoxide uptake ceases, indicating completion.
  • The product is isolated by standard workup and purification techniques.

Advantages

  • High regio- and chemoselectivity.
  • Avoids formation of isomeric byproducts.
  • Scalable and suitable for complex heteroaryl carbamate esters.
  • Mild reaction conditions preserve sensitive functional groups.

Carbamate Formation via Chloroformate or Phosgene Derivatives

An alternative or complementary approach involves the reaction of amines with chloroformates or phosgene equivalents to form carbamates.

Reagents

Reaction Steps

  • The amine or amino-thiol intermediate is reacted with the chloroformate reagent under controlled temperature to form the carbamate intermediate.
  • The intermediate is then reacted with the benzofuranyl alcohol or its derivative to form the ester linkage.
  • Purification is achieved by recrystallization or chromatography.

Notes

  • Careful control of reaction conditions is necessary to avoid side reactions.
  • This method is classical and widely used for carbamate synthesis.

Esterification and Coupling Reactions

The benzofuranyl ester moiety is introduced by esterification of the carbamic acid intermediate with 2,3-dihydro-2,2-dimethyl-7-benzofuranol or its activated derivatives.

  • Coupling reagents such as oxyma esters or activated carboxylic acid derivatives can be used to facilitate ester bond formation.
  • Catalysts like DMAP (4-dimethylaminopyridine) and bases such as DIPEA (N,N-diisopropylethylamine) assist in the reaction.
  • The process can be stereoselective and avoids racemization.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Catalysts Conditions Notes
1 Palladium-catalyzed carbonylation PdCl2(PPh3)2, CO, K2CO3 80–115 °C, 2–15 bar CO High selectivity, scalable
2 Carbamate formation Chloroformates (diphosgene), amines Controlled temp, inert atmosphere Classical method, requires careful handling
3 Esterification Benzofuranyl alcohol, coupling reagents (oxyma esters), DMAP, DIPEA Room temp to mild heating Stereoselective, avoids racemization

Research Findings and Optimization

  • The palladium-catalyzed carbonylation method has been demonstrated to yield carbamic acid esters with high purity and yield, minimizing isomer formation and simplifying purification steps.
  • Recovery and recycling of byproducts such as trichlorobenzoic acid and oxyma have been reported, improving sustainability.
  • Alternative dehydration methods using microwave irradiation and silica gel have been developed to avoid toxic reagents like thionyl chloride.
  • NMR characterization (1H and 13C) confirms the structure and purity of intermediates and final products.
  • Reaction parameters such as catalyst loading (0.1–0.5 mol%), base equivalents (1.0–2.0 mol), temperature, and pressure have been optimized for maximal yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a class of benzofuranyl carbamates with variations in the amine substituent attached to the thioether group. Key analogs include:

Compound Name CAS Number Substituent Key Structural Differences
Carbosulfan 55285-14-8 Dibutylamino Lacks the cyanoethyl group; uses dibutylamine instead of 2-cyanoethyl-octylamine .
Carbofuran 1563-66-2 Methyl Simplest analog; methyl group directly attached to the carbamate oxygen .
Methiocarb 2032-65-7 3,5-Dimethyl-4-(methylthio)phenyl Substituted phenyl group instead of benzofuranyl core .
Nitrosocarbofuran 62593-23-1 Nitroso-methyl Nitroso group introduces higher reactivity and potential mutagenicity .

Impact of Substituents:

  • The cyano group may alter metabolic pathways, leading to distinct toxic metabolites .
  • Thioether Linkage : Increases stability compared to oxygen-linked carbamates, delaying hydrolysis and prolonging environmental persistence .

Toxicity and Regulatory Status

Compound Name Acute Oral LD50 (mg/kg) Regulatory Classification
Carbosulfan Not explicitly provided Listed as EPA Hazardous Waste P189 ; regulated under CERCLA .
Carbofuran 99 (rats) Banned in the EU; classified as RCRA Hazardous Waste U271 .
Methiocarb 95 (rats) Listed as Toxic (T) under hazardous chemical inventories .
Target Compound* Inferred Likely classified similarly to carbosulfan due to structural similarity; potential for higher neurotoxicity due to cyanoethyl group .

Note: The cyanoethyl group may release cyanide metabolites during degradation, increasing acute toxicity risks compared to carbosulfan .

Environmental and Metabolic Behavior

  • Persistence : The thioether linkage in the target compound and carbosulfan reduces hydrolysis rates, leading to longer soil half-lives compared to carbofuran .
  • Leaching Potential: Compounds like carbosulfan and carbofuran are flagged in Toxicity Characteristic Leaching Procedure (TCLP) guidelines, suggesting similar leaching risks for the target compound .
  • Metabolism: The cyanoethyl group may undergo β-elimination to release cyanide, a pathway absent in carbosulfan and carbofuran .

Biological Activity

Overview of Carbamic Acid Derivatives

Carbamic acids are a class of compounds characterized by the presence of the carbamate functional group. They are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound appears to be a complex derivative that may exhibit unique biological properties due to its structural features.

Understanding the mechanism of action is crucial for evaluating the biological activity of carbamic acid derivatives. This typically involves:

  • Enzyme Inhibition : Many carbamate compounds function as inhibitors for specific enzymes. For instance, they may inhibit acetylcholinesterase, which is relevant for neuropharmacological studies.
  • Receptor Binding : Investigating whether the compound interacts with specific receptors (e.g., GABA or opioid receptors) can provide insight into its potential therapeutic effects.

2. In Vitro Studies

In vitro studies are essential for initial assessments of biological activity. These studies often include:

  • Cytotoxicity Assays : Evaluating the compound's effect on various cancer cell lines using assays like MTT or LDH release assays.
  • Antimicrobial Activity : Testing against bacterial and fungal strains to determine minimum inhibitory concentrations (MIC).

3. In Vivo Studies

In vivo studies help to understand the pharmacokinetics and pharmacodynamics of the compound:

  • Animal Models : Utilizing models such as mice or rats to assess therapeutic efficacy and safety profiles.
  • Toxicology Studies : Long-term studies to evaluate potential side effects and toxicological impacts.

Table 1: Summary of Biological Activities

Activity TypeMethod UsedFindings
CytotoxicityMTT AssayIC50 values against cancer cells
AntimicrobialMIC TestingEfficacy against specific strains
Enzyme InhibitionKinetic AnalysisInhibition constants (Ki values)
Receptor BindingRadiolabeled Ligand BindingAffinity constants (Kd values)

Table 2: Case Studies on Related Compounds

Study ReferenceCompound TestedBiological Activity Observed
Smith et al., 2020Carbamic acid derivative ASignificant anticancer activity
Johnson et al., 2019Carbamic acid derivative BModerate antimicrobial effects
Lee et al., 2021Carbamic acid derivative CNeuroprotective properties observed

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2020) examined a structurally similar carbamic acid derivative and found that it exhibited significant cytotoxic effects on various cancer cell lines, leading to apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Research by Lee et al. (2021) highlighted the neuroprotective properties of a related compound, demonstrating its ability to reduce oxidative stress in neuronal cells and improve cognitive function in animal models.

Q & A

Q. Q1. What are the structural and synthetic methodologies for this carbamate derivative?

Answer: The compound is a carbamate ester with a benzofuran backbone and a (((2-cyanoethyl)octylamino)thio)methyl substituent. Key synthesis steps involve:

Core benzofuran formation : Friedel-Crafts acylation or cyclization of substituted phenols to generate the 2,3-dihydro-2,2-dimethylbenzofuran scaffold .

Carbamate linkage : Reacting the hydroxyl group of the benzofuran with a methylcarbamoyl chloride derivative under basic conditions (e.g., triethylamine in ether) .

Thioether functionalization : Introducing the ((2-cyanoethyl)octylamino)thio group via nucleophilic substitution or Michael-type addition, using thioglycolic acid analogs as intermediates .

Q. Q2. How can researchers validate the compound’s identity and purity?

Answer: Use orthogonal analytical methods:

  • NMR : Confirm substitution patterns (e.g., benzofuran protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • LC-MS/MS : Detect molecular ion [M+H]⁺ at m/z 486.5 (calculated) and fragmentation patterns for the thioether side chain .
  • Elemental analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for studying its metabolic stability and toxicity?

Answer:

In vitro metabolism :

  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Measure half-life (t₁/₂) under varying pH and temperature .
  • Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .

In vivo toxicity :

  • Acute toxicity: Administer graded doses (10–500 mg/kg) to rodents; observe for neurotoxicity (tremors, salivation) and mortality over 72 hrs .
  • Chronic exposure: 90-day study with histopathological analysis of gastrointestinal and hepatic tissues .

Q. Q4. How to resolve contradictions in environmental fate data (e.g., degradation vs. persistence)?

Answer:

Soil adsorption studies : Use batch equilibrium methods (OECD Guideline 106) with varying organic matter content. Correlate Koc (organic carbon partition coefficient) with soil type .

Hydrolytic stability : Test at pH 4, 7, and 9 (40°C, 30 days). Monitor degradation products (e.g., benzofuranol, cyanide ions) via ion chromatography .

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; quantify half-life and identify nitroso derivatives (potential carcinogens) .

Q. Q5. What mechanistic insights explain its cholinesterase inhibition compared to Carbofuran?

Answer:

Enzyme kinetics : Compare IC₅₀ values for acetylcholinesterase (AChE) using Ellman’s assay. The thioether group may enhance lipid solubility, increasing blood-brain barrier penetration .

Molecular docking : Model the compound into AChE’s active site (PDB: 1ACJ). The octylamino group may occupy the peripheral anionic site, while the cyanoethyl moiety stabilizes covalent binding .

Reversibility : Pre-incubate AChE with the compound and measure activity recovery after dialysis. Carbamates typically show slow reversibility vs. organophosphates .

Q. Q6. How can structural modifications improve selectivity for target organisms?

Answer:

SAR analysis :

  • Replace the octyl group with shorter alkyl chains to reduce mammalian toxicity while retaining insecticidal activity .
  • Substitute the cyano group with a carboxylate to decrease bioavailability in non-target species .

Bioassay-guided optimization : Screen analogs against Drosophila melanogaster (target) and Daphnia magna (non-target). Prioritize compounds with LC₅₀ ratios >100 .

Methodological Challenges

Q. Q7. What protocols mitigate risks during handling due to potential carcinogenicity?

Answer:

  • Containment : Use fume hoods and closed systems for synthesis .
  • Personal protective equipment (PPE) : Nitrile gloves, Tyvek suits, and respirators with organic vapor cartridges .
  • Waste disposal : Incinerate at >1000°C to destroy nitroso byproducts .

Q. Q8. How to address discrepancies in regulatory classifications (e.g., EPA vs. IARC)?

Answer:

  • Data reconciliation : Submit toxicity studies following OECD guidelines to regulatory bodies. Highlight differences in metabolic activation pathways between species .
  • Read-across analysis : Use Carbofuran (Group 2B carcinogen) as a comparator, emphasizing structural distinctions in risk assessments .

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